molecular formula C13H16O5 B1400358 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-59-8

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400358
M. Wt: 252.26 g/mol
InChI Key: AIMTUHDRYGQGRR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 2C-D, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1970 by Alexander Shulgin, and it has since gained popularity among researchers for its potential therapeutic uses.

Scientific Research Applications

Lignin Substructure Degradation Studies

Research involving derivatives of 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has contributed to the understanding of lignin degradation. A study demonstrated the degradation of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor, leading to various degradation products. This research is significant in understanding the mechanisms involved in lignin breakdown, a critical step in the biological processing of wood and related materials (Kawai, Umezawa, & Higuchi, 1988).

Synthesis and Biological Evaluation

Compounds structurally related to 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been synthesized and evaluated for their biological activities. For instance, a novel series of pyrazole chalcones, including similar structural elements, have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. These studies are crucial for drug discovery, providing insights into new potential therapeutic agents (Bandgar et al., 2009).

Heterocyclic Compound Synthesis

The compound has been used in the synthesis of heterocyclic compounds, which are vital in pharmaceuticals and drug research. An example includes the synthesis of novel compounds with potential antimicrobial activity, highlighting the role of such chemical structures in developing new drugs and treatments (Wanjari, 2020).

Organic Chemistry and Catalysis

Research involving 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone extends to organic chemistry, where its derivatives are used in studying reaction mechanisms and catalysis. This includes the synthesis of various organic compounds, exploring the reactivity, and developing new synthetic methods, which are fundamental in organic synthesis and chemical engineering (Albright & Lieberman, 1994).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-5-9(6-11(7-10)16-2)12(14)8-13-17-3-4-18-13/h5-7,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMTUHDRYGQGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CC2OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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